molecular formula C10H10O2S B185713 4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- CAS No. 18385-67-6

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)-

Cat. No.: B185713
CAS No.: 18385-67-6
M. Wt: 194.25 g/mol
InChI Key: WYMGZBHQUMRPJN-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a methylthio group at the 6th position, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-hydroxyacetophenone with a suitable thioether reagent under acidic or basic conditions to form the desired benzopyran structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzopyran ring can be reduced to form alcohols.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The exact mechanism can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: Lacks the methylthio group and has different chemical properties.

    2,3-Dihydro-4H-pyran-4-one: A simpler structure without the benzene ring.

    Chroman-4-one: Another benzopyran derivative with different substituents.

Uniqueness

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- is unique due to the presence of the methylthio group, which can significantly alter its chemical reactivity and biological activity compared to other benzopyran derivatives.

Properties

IUPAC Name

6-methylsulfanyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMGZBHQUMRPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)OCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20533289
Record name 6-(Methylsulfanyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18385-67-6
Record name 6-(Methylsulfanyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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